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Aplysamine-1: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Aplysamine-1 is a bromotyrosine-derived secondary metabolite first isolated from the marine

sponge Pseudoceratina verrucosa.[1][2] As a member of the bromotyrosine alkaloid family, it

has garnered interest within the scientific community for its notable biological activity. This

technical guide provides a detailed overview of the physical and chemical properties of

Aplysamine-1, along with experimental methodologies and an exploration of its role as a

histamine H3 receptor antagonist.

Physical and Chemical Properties
Aplysamine-1 is a solid powder at room temperature and is soluble in Dimethyl sulfoxide

(DMSO).[1] Comprehensive quantitative data for Aplysamine-1 is summarized in the tables

below.

Table 1: General and Physical Properties of Aplysamine-
1
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Property Value Source

Appearance Solid powder [1]

Solubility Soluble in DMSO [1]

Storage Conditions
Dry, dark; 0-4°C (short-term),

-20°C (long-term)
[1]

Table 2: Chemical Identifiers and Molecular
Characteristics of Aplysamine-1

Identifier/Characteristic Value Source

Molecular Formula C15H24Br2N2O [3]

Molecular Weight 408.17 g/mol [3]

Exact Mass 408.02349 Da [3]

IUPAC Name

3-[2,6-dibromo-4-[2-

(dimethylamino)ethyl]phenoxy]

-N,N-dimethylpropan-1-amine

[3]

CAS Number 159026-30-9 [3]

PubChem CID 362025 [3]

ChEMBL ID CHEMBL380697 [3]

SMILES
CN(C)CCCOC1=C(C=C(C=C1

Br)CCN(C)C)Br
[3]

Table 3: Spectroscopic Data for Aplysamine-1
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Spectroscopy Data Source

Mass Spectrometry

The FABMS showed an

isotopic cluster of MH+ ions at

m/z 490, 492, and 494,

consistent with two bromine

atoms. High-resolution FABMS

determined the molecular

formula to be

C15H19Br2N5O4.

[1]

¹H-NMR

The ¹H-NMR spectrum

revealed characteristic signals

of a spirocyclohexadiene-

isoxazole ring at δ 4.08 (1H, s,

H-1), 6.40 (1H, s, H-5), and

3.09, 3.75 (two d, 1H each, J =

18 Hz).

[1]

¹³C-NMR

The ¹³C-NMR data for a related

compound, aplysamine 7,

showed signals referenced to

residual DMSO-d6 at δC 39.52

ppm.

[4]

Infrared (IR)
Not explicitly detailed in the

provided search results.

Experimental Protocols
Isolation of Aplysamine-1 from Pseudoceratina
verrucosa
The isolation of Aplysamine-1, along with other bromotyrosine alkaloids, from the marine

sponge Pseudoceratina verrucosa is a multi-step process involving extraction and

chromatographic separation. The general workflow is as follows:

Extraction: The sponge specimen is extracted with methanol (MeOH).
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Solvent Partitioning: The MeOH extract is partitioned between dichloromethane (CH₂Cl₂) and

water (H₂O). The aqueous layer is subsequently extracted with n-butanol (n-BuOH).

Chromatography:

The butanol extracts are first subjected to chromatography on a Sephadex LH-20 column

using a CH₂Cl₂/MeOH (1:1) solvent system.

Further purification is achieved through silica gel column chromatography with an ethyl

acetate/butanone mixture containing increasing amounts of formic acid and water.[1]
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Isolation workflow for Aplysamine-1.

Total Synthesis of Aplysamine-1
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Aplysamine-1 has been successfully synthesized from commercially available tyramine. The

overall yield for the synthesis is reported to be 22% over 6 steps.[1] While the detailed step-by-

step protocol is not available in the provided search results, the synthesis of related

purpurealidin analogs involved the bromination of tyramine, followed by tert-butyloxycarbonyl

(Boc) protection of the amino moiety.[5]

Biological Activity and Signaling Pathway
Aplysamine-1 is a potent antagonist of the histamine H3 receptor, exhibiting a high binding

affinity for the human H3 receptor with a Ki of 30+/-4 nM.[6] The histamine H3 receptor is a G

protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. As an antagonist,

Aplysamine-1 blocks the receptor, thereby inhibiting the downstream signaling cascade that is

normally initiated by the binding of histamine.

The antagonism of the H3 receptor by Aplysamine-1 is expected to lead to the following

downstream effects:

Increased cAMP Levels: By blocking the Gi/o-coupled H3 receptor, Aplysamine-1 prevents

the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP) levels.

Modulation of Neurotransmitter Release: H3 receptors act as presynaptic autoreceptors and

heteroreceptors, and their blockade can enhance the release of various neurotransmitters,

including histamine, acetylcholine, norepinephrine, and dopamine.
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Aplysamine-1 antagonism of the H3 receptor.

Histamine H3 Receptor Binding Assay Protocol
The affinity of Aplysamine-1 for the histamine H3 receptor can be determined using a

radioligand binding assay. A general protocol is as follows:

Membrane Preparation: Membranes from cells expressing the human histamine H3 receptor

are prepared.

Incubation: The membranes are incubated with a radiolabeled H3 receptor agonist (e.g.,

[³H]-N-α-methylhistamine) and varying concentrations of the competing ligand (Aplysamine-
1).

Separation: Bound and free radioligand are separated by filtration.
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Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The Ki value, representing the binding affinity of Aplysamine-1, is calculated

from the competition binding data.[6][7]

Conclusion
Aplysamine-1 stands out as a marine-derived natural product with significant potential in drug

discovery, primarily due to its potent antagonism of the histamine H3 receptor. This guide has

provided a consolidated resource on its known physical and chemical properties,

methodologies for its procurement, and its mechanism of action. Further research into the

detailed spectral characteristics and the development of a more streamlined total synthesis

protocol will be crucial for advancing the therapeutic applications of Aplysamine-1 and its

analogs. The exploration of its downstream signaling effects will also be vital in elucidating its

full pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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